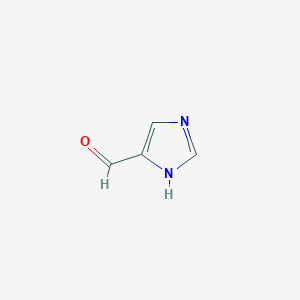

1H-Imidazole-4-carbaldehyde

Overview

Description

1H-Imidazole-4-carbaldehyde is a versatile chemical compound with a molecular formula of C4H4N2O. It is a 4-formyl derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is widely used in organic synthesis, pharmaceuticals, and materials science due to its unique structure and reactivity .

Mechanism of Action

Target of Action

1H-Imidazole-4-carbaldehyde (ICA) is a versatile chemical compound with a wide range of applications in various fields . It serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . It is used in the preparation of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer . It is also used in the synthesis of other biologically active compounds such as antimalarial drugs .

Mode of Action

The mode of action of ICA is primarily through its reactivity as an aldehyde and its imidazole ring, which make it a valuable precursor in the synthesis of complex organic molecules . For instance, ICA undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .

Biochemical Pathways

The biochemical pathways affected by ICA are largely dependent on the specific targets it interacts with. For example, in the case of C17,20-lyase inhibitors, ICA may affect the steroidogenesis pathway, which is crucial for the production of androgens . .

Pharmacokinetics

Imidazole, the core structure of ICA, is known to be highly soluble in water and other polar solvents , which could potentially enhance the absorption and distribution of ICA in the body.

Result of Action

The result of ICA’s action is largely dependent on the specific targets it interacts with and the biological context. For instance, when used in the preparation of C17,20-lyase inhibitors, the action of ICA could potentially lead to a decrease in androgen production, which could be beneficial in the treatment of androgen-dependent prostate cancer .

Action Environment

The action, efficacy, and stability of ICA can be influenced by various environmental factors. For instance, ICA is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation . Furthermore, the physiological environment, such as pH and temperature, could also potentially influence the action and stability of ICA. Therefore, careful attention to these factors is essential when working with this compound.

Biochemical Analysis

Biochemical Properties

1H-Imidazole-4-carbaldehyde exhibits strong nucleophilic character, making it an important intermediate in the production of various heterocyclic compounds . It has been found to possess antimicrobial and antifungal properties, which has led to its application in the development of new drugs and biologically active molecules .

Cellular Effects

It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to undergo reductive amination with the amine in the presence of sodium borohydride to form secondary amines .

Temporal Effects in Laboratory Settings

This compound is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1H-imidazole with a Grignard reagent, followed by treatment with n-butyllithium . Another method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

1H-Imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation:

- Oxidation of this compound can lead to the formation of imidazole-4-carboxylic acid.

Reduction:

Substitution:

- The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

- Sodium borohydride for reduction reactions.

- Various Grignard reagents for nucleophilic addition reactions.

- Mild cyclization conditions for the formation of substituted imidazoles .

Major Products:

- Imidazole-4-carboxylic acid from oxidation.

- Secondary amines from reductive amination .

Scientific Research Applications

1H-Imidazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry:

- Used as a building block for the synthesis of heterocyclic compounds and pharmaceutical intermediates .

Biology:

- Employed in the development of biologically active molecules with antimicrobial and antifungal properties .

Medicine:

- Utilized in the preparation of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer .

- Involved in the synthesis of antimalarial drugs and other therapeutic agents .

Industry:

Comparison with Similar Compounds

1H-Imidazole-4-carbaldehyde is unique due to its specific formyl substitution at the 4-position of the imidazole ring. Similar compounds include:

- Imidazole-4-carboxaldehyde

- Imidazole-5-carbaldehyde

These compounds share the imidazole core but differ in the position of the formyl group, which affects their reactivity and applications. This compound is particularly valuable for its versatility in organic synthesis and pharmaceutical development .

Properties

IUPAC Name |

1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-2-4-1-5-3-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEXIXXJFSQPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184427 | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-50-2 | |

| Record name | Imidazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3034-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-IMIDAZOLE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG32KT6XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 1H-Imidazole-4-carbaldehyde in chemical synthesis?

A1: this compound serves as a versatile building block for synthesizing various compounds. It readily undergoes condensation reactions with amines and diamines to yield imines and bisimines, respectively. These derivatives exhibit potential for applications in coordination chemistry, materials science, and medicinal chemistry. For example, chiral imines derived from this compound and chiral amines were synthesized and studied for their complexation properties with Cu(II) ions. [] Additionally, it acts as a key intermediate in the multi-step synthesis of (Z)- and (E)-3-(1H-imidazol-4-yl)-2-propenamine, which serve as precursors for developing potent impromidine-type histamine H2 receptor agonists. []

Q2: Can you describe an interesting photochemical transformation involving a ribonucleoside derivative of this compound?

A2: Research has revealed an unprecedented photochemical transformation of 2-azidopurine 2′,3′,5′-tri-O-acetylribonucleoside in aqueous solutions. Under anaerobic conditions, irradiation leads to the formation of 1-(5′-O-acetyl-β-D-ribofuranosyl)-5-[(2-oxo-1,3,5-oxadiazocan-4-ylidene)amino]-1H-imidazole-4-carbaldehyde as one of the major products. This complex structure, confirmed by NMR and high-resolution mass spectrometry, highlights the unique reactivity of modified this compound derivatives in photochemical settings. []

Q3: How is this compound utilized in material science?

A3: this compound plays a crucial role in synthesizing functionalized chitosan derivatives. It reacts with chitosan to create quaternary ammonium-N-(4-methyl-imidazole) chitosan (TM-MI-CS). This modified chitosan demonstrates the ability to self-assemble into stable, spherical micelles in aqueous solutions. The size of these micelles, ranging from 188 nm to 607 nm, exhibits pH sensitivity, signifying their potential application in controlled drug delivery systems. []

Q4: Has this compound been explored in the context of pharmaceutical research?

A4: Yes, a derivative of this compound, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), serves as a key intermediate in synthesizing Losartan, an angiotensin II receptor blocker used to treat hypertension. Researchers have explored the synthesis of various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues, which are structurally related to BCFI. These novel compounds were characterized using techniques like 1H NMR, 13C NMR, mass spectroscopy, and elemental analyses. This research signifies the ongoing interest in exploring this compound derivatives for their potential pharmaceutical applications. []

Q5: Are there any studies investigating the coordination chemistry of this compound derivatives with metals other than copper?

A5: Beyond copper, researchers have investigated the coordination chemistry of this compound derivatives with antimony (Sb). Studies explored the synthesis and characterization of Sb(III) complexes incorporating Schiff base ligands derived from 5-phenyl-1H-imidazole-4-carbaldehyde and O or S containing dihydrazides. These complexes were characterized using various spectroscopic techniques (electronic, IR, 1H NMR, 13C NMR, GCMS) and elemental analysis. The findings indicated a square pyramidal geometry around the Sb(III) center. Furthermore, these complexes were screened for antibacterial activity, broadening the potential applications of this compound derivatives in various fields. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)

![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)